6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15819685
InChI: InChI=1S/C8H5ClN2O/c9-5-1-8-7(10-3-5)2-6(4-12)11-8/h1-4,11H
SMILES:
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol

6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

CAS No.:

Cat. No.: VC15819685

Molecular Formula: C8H5ClN2O

Molecular Weight: 180.59 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde -

Specification

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
IUPAC Name 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Standard InChI InChI=1S/C8H5ClN2O/c9-5-1-8-7(10-3-5)2-6(4-12)11-8/h1-4,11H
Standard InChI Key MWAOKSZGGBMNKN-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC2=C1NC(=C2)C=O)Cl

Introduction

Structural and Chemical Properties

Molecular Characteristics

6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (C₈H₅ClN₂O) features a molecular weight of 180.59 g/mol. Its structure combines an electron-deficient pyridine ring fused to a pyrrole moiety, with substituents influencing electronic distribution and reactivity. The chlorine atom at position 6 enhances electrophilicity, while the aldehyde at position 2 provides a handle for further functionalization via condensation or cross-coupling reactions .

Table 1: Comparative Properties of Pyrrolopyridine Isomers

IsomerSubstituentsMolecular Weight (g/mol)Key Reactivity Sites
[3,2-b] (Target Compound)6-Cl, 2-CHO180.59C-2 (aldehyde), C-6 (Cl)
[2,3-b] (PubChem Entry)6-Cl, 3-CHO180.59C-3 (aldehyde), C-6 (Cl)
[3,2-c] (ACS Journal Compound)6-NH₂, 2-substitutedVariesC-2, C-6 (amino)

Synthetic Methodologies

Reported Routes for Analogous Systems

While no direct synthesis for the [3,2-b] isomer is published, palladium-mediated cross-coupling strategies used for related pyrrolopyridines offer plausible pathways:

  • Core Formation: Cyclization of halogenated pyridine precursors via Vilsmeier-Haack formylation could yield the aldehyde functionality .

  • Functionalization: Suzuki-Miyaura coupling at the 6-chloro position using aryl boronic acids under Pd catalysis .

Table 2: Synthetic Parameters for Pyrrolopyridine Derivatives

StepReagents/ConditionsYield (%)Purity (%)
HalogenationPOCl₃, DMF, 0–5°C70–85>95
FormylationVilsmeier-Haack (POCl₃/DMF), 80–100°C60–7590
Suzuki CouplingPd(dba)₂/XPhos, Cs₂CO₃, dioxane/H₂O50–6585

Industrial-Scale Considerations

Continuous flow reactors and advanced catalytic systems (e.g., immobilized Pd catalysts) could enhance yield and reproducibility for large-scale production, as demonstrated for similar heterocycles . Purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization is typical .

Biological Activity and Applications

Antimicrobial and Anticancer Prospects

Chlorinated pyrrolopyridines demonstrate broad-spectrum antimicrobial activity, with MIC values <10 μg/mL against Gram-positive pathogens . The aldehyde moiety may enhance membrane permeability, a hypothesis supported by QSAR studies of related aldehydes .

Table 3: Biological Activities of Pyrrolopyridine Analogues

Compound ClassTargetIC₅₀/GI₅₀ (μM)Model System
[3,2-c] PyridineMPS1 Kinase0.025–0.12HCT116 Cells
[2,3-b] CarbaldehydeFGFR17 nM4T1 Breast Cancer
Chlorinated DerivativesBacterial Growth<10 μg/mLS. aureus

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods for [3,2-b] isomer synthesis, potentially leveraging directed ortho-metalation (DoM) strategies .

  • Biological Screening: Prioritize in vitro assays against FGFR and MPS1 kinases to validate hypothesized activity.

  • Stability Studies: Investigate antioxidant additives (e.g., BHT) to mitigate aldehyde oxidation during storage .

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